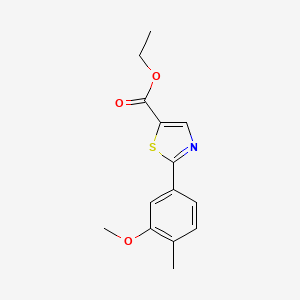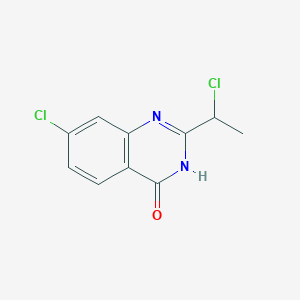![molecular formula C21H17N3O B14865143 N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B14865143.png)
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyridine moiety, which is a fused heterocyclic ring system, and a benzamide group, which is a common structural motif in many biologically active molecules.
Preparation Methods
The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide can be achieved through various synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another approach involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to form 3-bromoimidazopyridines, which can then be further transformed into other skeletons .
Chemical Reactions Analysis
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents such as sodium borohydride. The compound can also undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, imidazo[1,2-a]pyridine derivatives have been studied for their potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents . These compounds have also shown promise in the treatment of cancer and cardiovascular diseases . Additionally, they are used in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions like Alzheimer’s disease. The compound may also interact with other molecular targets, such as receptors and ion channels, to exert its biological effects.
Comparison with Similar Compounds
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide can be compared with other similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acids and imidazo[1,2-a]pyrimidines. These compounds share the imidazo[1,2-a]pyridine core structure but differ in their functional groups and substituents. For example, imidazo[1,2-a]pyridin-3-yl-acetic acids are used as antibacterial, antifungal, and antiviral agents , while imidazo[1,2-a]pyrimidines have applications in medicinal chemistry and drug development . The unique combination of the imidazo[1,2-a]pyridine and benzamide moieties in this compound contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H17N3O |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C21H17N3O/c1-15-6-4-8-17(12-15)21(25)22-18-9-5-7-16(13-18)19-14-24-11-3-2-10-20(24)23-19/h2-14H,1H3,(H,22,25) |
InChI Key |
XHLCHEODONOCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol](/img/structure/B14865119.png)

![7-Methylspiro[3.5]nonan-1-ol](/img/structure/B14865126.png)
![(2Z)-2-[(2-chloro-5-fluorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14865127.png)




